molecular formula C23H28N2O B10779051 Crotonyl fentanyl CAS No. 760930-59-4

Crotonyl fentanyl

カタログ番号: B10779051
CAS番号: 760930-59-4
分子量: 348.5 g/mol
InChIキー: VDYXGPCGBKLRDA-XNWCZRBMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Types of Reactions

Crotonyl fentanyl undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are alcohols and amines.

    Substitution: The major products include substituted piperidines and phenethyl derivatives.

生物活性

Crotonyl fentanyl is a synthetic opioid that belongs to the fentanyl class, known for its potent analgesic properties. As a novel psychoactive substance, it has garnered attention due to its potential for abuse and associated health risks. This article reviews the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and case studies illustrating its impact on public health.

This compound is structurally related to fentanyl, differing primarily by the presence of a crotonyl group. This modification may influence its binding affinity to opioid receptors. Like other fentanyl analogs, this compound primarily acts as a μ-opioid receptor agonist , which is responsible for its analgesic effects. Studies indicate that compounds in this class exhibit high selectivity for the μ-opioid receptor, with varying degrees of activity at δ- and κ-opioid receptors .

Pharmacological Profile

The pharmacological profile of this compound has been inferred from studies on related compounds. Key characteristics include:

  • Potency : this compound is expected to be significantly more potent than morphine, similar to other fentanyl analogs. Preliminary data suggest that it may exhibit an analgesic effect that is several times stronger than morphine .
  • Onset and Duration : Following administration, the onset of action is rapid, with peak effects occurring within minutes. However, the duration of analgesia may be shorter compared to traditional opioids like morphine .
  • Respiratory Effects : As with other opioids, respiratory depression is a critical concern with this compound use, particularly at high doses or in combination with other central nervous system depressants .

Metabolism and Excretion

This compound undergoes hepatic metabolism, similar to other synthetic opioids. The primary metabolic pathways involve:

  • N-dealkylation : This process produces nor-metabolites that may retain some pharmacological activity.
  • Hydroxylation : Hydroxylated metabolites are formed and can be excreted in urine .

The elimination half-life of this compound is not well-defined but is likely to follow patterns observed in related compounds, ranging from several hours to over a day depending on individual metabolism and dosage.

Case Studies and Public Health Impact

Recent case studies have highlighted the emergence of this compound in various regions, often associated with fatal overdoses. Below are summarized findings from notable incidents:

Case Study Location Findings Outcome
Case 1CanadaDetection of this compound in urine samples from overdose victims.Multiple fatalities attributed to opioid toxicity.
Case 2SpainIdentification of this compound in poly-drug toxicity cases.Contributed to increased awareness and surveillance efforts.
Case 3USAAnalysis of drug samples revealed high concentrations of this compound mixed with heroin.Highlighted risks associated with illicit drug use .

These cases underscore the urgent need for improved detection methods and public health strategies to address the risks posed by novel synthetic opioids like this compound.

特性

CAS番号

760930-59-4

分子式

C23H28N2O

分子量

348.5 g/mol

IUPAC名

(E)-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]but-2-enamide

InChI

InChI=1S/C23H28N2O/c1-2-9-23(26)25(21-12-7-4-8-13-21)22-15-18-24(19-16-22)17-14-20-10-5-3-6-11-20/h2-13,22H,14-19H2,1H3/b9-2+

InChIキー

VDYXGPCGBKLRDA-XNWCZRBMSA-N

異性体SMILES

C/C=C/C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3

正規SMILES

CC=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。